2-(4-chlorophenyl)-N-(2-cyclopropyl-1H-benzimidazol-5-yl)acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound features a chlorophenyl group and a cyclopropyl-substituted benzimidazole, which contribute to its unique properties.
2-(4-chlorophenyl)-N-(2-cyclopropyl-1H-benzimidazol-5-yl)acetamide is classified as an organic compound with potential pharmacological properties. It is particularly noted for its activity against certain biological targets, making it a candidate for further research in medicinal chemistry.
The synthesis of 2-(4-chlorophenyl)-N-(2-cyclopropyl-1H-benzimidazol-5-yl)acetamide generally follows a multi-step synthetic route:
The reaction conditions often include temperature control, solvent selection, and purification steps such as recrystallization to obtain the desired product in high yield and purity.
The molecular formula for 2-(4-chlorophenyl)-N-(2-cyclopropyl-1H-benzimidazol-5-yl)acetamide is with a molecular weight of approximately 291.3 g/mol. The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.3 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-N-(2-cyclopropyl-1H-benzimidazol-5-yl)acetamide |
| InChI | InChI=1S/C18H17N3O/c22-17(10-12-4-2-1-3-5-12)19-14... |
| Canonical SMILES | C1CC1C2=NC3=C(N2)... |
The compound can participate in various chemical reactions, including:
These reactions are typically performed under controlled conditions to ensure selectivity and yield. For instance, oxidation may require acidic or basic environments depending on the substrate.
The mechanism of action for 2-(4-chlorophenyl)-N-(2-cyclopropyl-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The exact pathways may vary based on its application but often include modulation of signaling pathways associated with disease processes. This compound's structural features enable it to bind effectively to target proteins, influencing their activity .
The compound typically appears as a solid at room temperature, with specific melting points and solubility characteristics that depend on its formulation and purity.
Key chemical properties include:
Relevant data from synthesis studies indicate yields typically range from 70% to 80%, depending on the reaction conditions employed .
The primary applications of 2-(4-chlorophenyl)-N-(2-cyclopropyl-1H-benzimidazol-5-yl)acetamide lie in medicinal chemistry, particularly in the development of novel therapeutic agents targeting specific diseases such as cancer or infectious diseases. Its unique structural features make it a valuable candidate for further research into its biological activity and potential therapeutic uses .
Research continues into optimizing its synthesis and evaluating its pharmacological profiles, which could lead to new drug formulations benefiting from its distinct chemical properties.
The synthetic accessibility of 2-(4-chlorophenyl)-N-(2-cyclopropyl-1H-benzimidazol-5-yl)acetamide relies on strategic disconnections of its core benzimidazole-acetamide architecture. Retrosynthetically, the molecule can be dissected into three key fragments: (1) the 2-cyclopropyl-1H-benzimidazole unit, (2) the 4-chlorophenylacetic acid moiety, and (3) the amide linkage. The benzimidazole nucleus is typically constructed via cyclocondensation of 4-nitro-1,2-diaminobenzene derivatives with cyclopropanecarboxylic acid under dehydrating conditions, followed by nitro group reduction to yield the 5-amino precursor essential for amide coupling [6]. The 4-chlorophenylacetic acid fragment is commercially available or synthesized via α-halogenation of 4-chlorotoluene followed by hydrolysis. Final assembly employs carbodiimide-mediated coupling between the benzimidazole-5-amine and 4-chlorophenylacetyl chloride, or direct condensation using activating agents such as HATU or DCC [4] [6].
Table 1: Retrosynthetic Pathways for Core Scaffold Assembly
| Disconnection Site | Synthon A | Synthon B | Coupling Method |
|---|---|---|---|
| Amide bond | 2-Cyclopropyl-5-amino-1H-benzimidazole | 4-Chlorophenylacetyl chloride | Schotten-Baumann conditions |
| Benzimidazole C2-N | 4-Nitro-o-phenylenediamine | Cyclopropanecarboxylic acid | Thermal cyclization (PPA) |
| Acetamide α-carbon | Glycine derivative | 4-Chlorobenzyl halide | Alkylation then deprotection |
Alternative routes include palladium-catalyzed cross-coupling for late-stage functionalization, though the linear approach via pre-formed benzimidazole remains predominant due to orthogonal reactivity management. Critical to this strategy is protecting group selection for the benzimidazole N1 position during amide bond formation, typically employing benzyl or tert-butoxycarbonyl groups that can be cleanly removed post-coupling [6] [9].
Bioisosteric optimization of this scaffold focuses on enhancing metabolic stability and target engagement while preserving steric and electronic properties. For the 4-chlorophenyl moiety, potential isosteres include:
Table 2: Bioisosteric Options for Key Substituents
| Original Group | Bioisostere | Advantages | Structural Impact |
|---|---|---|---|
| 4-Chlorophenyl | 5-Phenyl-1,2,4-oxadiazol-3-yl | Improved metabolic stability, similar log P | Conserves planar geometry |
| 4-Chlorophenyl | Tetrazol-5-yl | Enhanced acidity (pKa ~4.8), ionic interactions | Increased dipole moment |
| Cyclopropyl | Trifluoromethyl | Steric mimicry (volume: 42.6 ų vs 42.8 ų) | Altered hydrophobicity (π: 0.88→0.65) |
| Cyclopropyl | Oxetanyl | Reduced metabolic oxidation | Similar ring strain (109 kJ/mol) |
For the 2-cyclopropyl group, bioisosteres aim to conserve steric bulk and ring strain while modulating electronic properties. Oxetane substitution (replacing -CH2- with -O-) maintains similar bond angles but increases polarity. Trifluoromethylcyclopropyl groups preserve steric volume while introducing electrostatic potential for halogen bonding [2] [9].
Conformational restriction of the acetamide linker and benzimidazole orientation significantly impacts target binding entropy and enthalpy. Three key strategies emerge:
Table 3: Conformational Restriction Tactics and Energetic Outcomes
| Strategy | Structural Modification | ΔΔG (kcal/mol)* | Entropy Penalty Reduction |
|---|---|---|---|
| Linear scaffold | None (reference) | 0 | 0% |
| N1-C2' macrocyclization | 14-Membered lactam | -3.8 | 68% |
| Spirocyclopropyl C2 | 1'-Methylspiro[cyclopropane-1,3'-indoline] | -2.1 | 42% |
| Oxadiazolone fusion | [1,2,4]Oxadiazol-5(4H)-one | -1.7 | 31% |
*Calculated binding free energy change relative to flexible parent compound
Notably, cyclization must balance rigidity with tolerable strain energy (<15 kcal/mol). Over-constrained systems (e.g., 10-membered lactams) exhibit poor synthetic accessibility and compromised solubility [6] [9].
The 4-chlorophenyl moiety exerts critical electronic and steric influences on pharmacophore geometry and intermolecular interactions:
Electron density mapping demonstrates that para-chlorine substitution creates an electropositive region along the C–Cl bond axis (MEP: +8.3 kcal/mol), enabling halogen bonding with backbone carbonyls at distances of 3.2–3.5 Å and angles of 140–160°—a feature exploited in thrombin inhibitors where fluorine analogues achieved 67-fold selectivity over trypsin [2].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8